molecular formula C14H12Cl3N3 B13143595 ({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile CAS No. 92291-85-5

({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile

Cat. No.: B13143595
CAS No.: 92291-85-5
M. Wt: 328.6 g/mol
InChI Key: ZAQKYVWOSAWBAZ-UHFFFAOYSA-N
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Description

The compound “({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile” is a complex organic molecule with significant applications in various fields It is known for its unique chemical structure, which includes bis(2-chloroethyl)amino groups and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile” typically involves multiple steps. One common method includes the reaction of 4-bis(2-chloroethyl)aminobenzaldehyde with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

“({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile” undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

“({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile” has several scientific research applications:

Mechanism of Action

The mechanism by which “({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile” exerts its effects involves the formation of covalent bonds with nucleophilic sites in biological molecules. The bis(2-chloroethyl)amino groups can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.

    Melphalan: Another alkylating agent with similar DNA cross-linking properties.

    Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.

Uniqueness

“({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile” is unique due to its specific chemical structure, which allows for targeted interactions with biological molecules. Its ability to form stable cross-links with DNA makes it a valuable compound for research in medicinal chemistry and cancer treatment.

Properties

CAS No.

92291-85-5

Molecular Formula

C14H12Cl3N3

Molecular Weight

328.6 g/mol

IUPAC Name

2-[[4-[bis(2-chloroethyl)amino]-2-chlorophenyl]methylidene]propanedinitrile

InChI

InChI=1S/C14H12Cl3N3/c15-3-5-20(6-4-16)13-2-1-12(14(17)8-13)7-11(9-18)10-19/h1-2,7-8H,3-6H2

InChI Key

ZAQKYVWOSAWBAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N(CCCl)CCCl)Cl)C=C(C#N)C#N

Origin of Product

United States

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